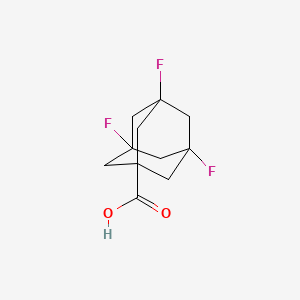

3,5,7-Trifluoroadamantane-1-carboxylic acid

Description

Nuclear Magnetic Resonance (NMR)

¹H NMR

The carboxylic acid proton (–COOH) appears as a broad singlet around δ 11.0–12.0 ppm, consistent with adamantane-1-carboxylic acid derivatives. The adamantane protons are split into distinct multiplets:

- Bridgehead protons : δ 1.5–2.0 ppm (multiplet)

- Methylene protons : δ 1.2–1.8 ppm (multiplet)

¹⁹F NMR

Fluorine atoms at C3, C5, and C7 resonate as a singlet at δ –60 to –70 ppm due to their equivalent environments.

Fourier-Transform Infrared (FT-IR)

| Functional Group | Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|---|

| O–H (carboxylic acid) | 2500–3000 | Broad | O–H stretch |

| C=O (carboxylic acid) | 1700–1750 | Strong | C=O stretch |

| C–F | 1000–1300 | Strong | C–F stretch |

Fluorine’s presence shifts the C=O stretch to higher wavenumbers compared to non-fluorinated analogs.

Mass Spectrometry

The molecular ion peak ([M]⁺) appears at m/z 234. Fragmentation patterns include:

- Loss of CO₂ (m/z 210)

- Loss of HF (m/z 215)

- Cleavage of the adamantane core (m/z 180 for adamantane-1-carboxylic acid fragment).

Computational Chemistry Studies (DFT, Molecular Orbital Analysis)

Density Functional Theory (DFT) calculations reveal the following:

- Acidity : The compound’s pKa is predicted to be ~3.5–4.5, significantly lower than adamantane-1-carboxylic acid (pKa ~5.0), due to fluorine’s electron-withdrawing effects.

- Bond Lengths :

| Bond | Length (Å) |

|---|---|

| C–F | 1.38–1.40 |

| C=O | 1.22–1.25 |

| C–C (adamantane) | 1.52–1.54 |

Fluorine hyperconjugation stabilizes the C–C bonds adjacent to fluorine atoms, slightly shortening them compared to non-fluorinated adamantane derivatives.

Molecular Orbital Analysis The HOMO (highest occupied molecular orbital) is localized on the carboxylic acid group, while the LUMO (lowest unoccupied molecular orbital) involves antibonding C–F orbitals. This electronic configuration facilitates electrophilic attacks at the carboxylic acid site.

Propriétés

IUPAC Name |

3,5,7-trifluoroadamantane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13F3O2/c12-9-1-8(7(15)16)2-10(13,4-9)6-11(14,3-8)5-9/h1-6H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBRDOUHHJWRTHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2(CC3(CC1(CC(C2)(C3)F)F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60901862 | |

| Record name | NoName_1037 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60901862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

214557-89-8 | |

| Record name | 3,5,7-trifluoroadamantane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3,5,7-Trifluoroadamantane-1-carboxylic acid typically involves the fluorination of adamantane derivatives. One common method includes the use of fluorinating agents such as Ishikawa’s reagent.

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This might include the use of continuous flow reactors and advanced purification techniques .

Analyse Des Réactions Chimiques

Types of Reactions

3,5,7-Trifluoroadamantane-1-carboxylic acid can undergo various chemical reactions, including:

Substitution Reactions: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction: The carboxylic acid group can be oxidized to form other derivatives or reduced to form alcohols.

Esterification: The carboxylic acid group can react with alcohols to form esters.

Common Reagents and Conditions

Fluorinating Agents: Ishikawa’s reagent is commonly used for introducing fluorine atoms.

Oxidizing Agents: Potassium permanganate or chromium trioxide can be used for oxidation reactions.

Reducing Agents: Lithium aluminum hydride or sodium borohydride can be used for reduction reactions.

Major Products Formed

The major products formed from these reactions include various fluorinated derivatives, esters, and alcohols, depending on the specific reaction conditions and reagents used .

Applications De Recherche Scientifique

Chemical Properties and Structure

- Molecular Formula : C11H13F3O2

- Molecular Weight : 234.22 g/mol

- Structural Characteristics : The compound features a rigid cage-like structure typical of adamantane derivatives, with three fluorine atoms at positions 3, 5, and 7, and a carboxylic acid group at position 1.

Chemistry

3,5,7-Trifluoroadamantane-1-carboxylic acid serves as a versatile building block for synthesizing more complex fluorinated compounds. Its unique structure allows for various chemical reactions, including:

- Substitution Reactions : The fluorine atoms can be substituted with other functional groups.

- Esterification : The carboxylic acid group can react with alcohols to form esters.

- Oxidation and Reduction : The compound can undergo oxidation to form other derivatives or reduction to yield alcohols.

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Substitution | Fluorine substitution with functional groups | Various nucleophiles |

| Esterification | Formation of esters from carboxylic acid and alcohol | Alcohols (e.g., ethanol) |

| Oxidation/Reduction | Conversion to alcohols or other derivatives | Potassium permanganate, lithium aluminum hydride |

Biology

Research into the biological activities of this compound and its derivatives has shown potential in enzyme inhibition studies. The presence of fluorine enhances lipophilicity and stability, making it an interesting candidate for evaluating interactions with biological targets.

- Case Study : A study demonstrated that derivatives of this compound exhibited significant inhibition against certain enzymes involved in metabolic pathways, suggesting potential therapeutic applications in metabolic disorders.

Medicine

The compound is being explored as a pharmaceutical intermediate due to its ability to modify pharmacokinetic properties of drugs. Its unique structure may enhance drug efficacy and selectivity.

- Research Findings : Ongoing investigations focus on its role in developing new drugs targeting specific diseases. For instance, preliminary studies indicate that modifications based on this compound could lead to novel treatments for inflammatory diseases.

Industry

In materials science, this compound is utilized in developing advanced materials with unique properties due to the presence of fluorine atoms. These materials often exhibit improved thermal stability and chemical resistance.

| Application Area | Specific Uses |

|---|---|

| Coatings | Development of fluorinated coatings with enhanced durability |

| Polymers | Synthesis of fluorinated polymers for specialized applications |

Mécanisme D'action

The mechanism of action of 3,5,7-Trifluoroadamantane-1-carboxylic acid involves its interaction with molecular targets through its fluorine atoms and carboxylic acid group. The fluorine atoms can enhance the compound’s lipophilicity and stability, while the carboxylic acid group can participate in hydrogen bonding and ionic interactions. These properties make it a valuable compound for studying enzyme inhibition and other biochemical processes .

Comparaison Avec Des Composés Similaires

Similar Compounds

Adamantane-1-carboxylic acid: Lacks the fluorine atoms, making it less lipophilic and stable compared to 3,5,7-Trifluoroadamantane-1-carboxylic acid.

1,3,5-Trifluoroadamantane: Similar fluorination pattern but lacks the carboxylic acid group, limiting its applications in certain reactions

Uniqueness

This compound is unique due to the combination of fluorine atoms and a carboxylic acid group, which imparts distinct chemical and physical properties. This makes it a versatile compound for various scientific and industrial applications .

Activité Biologique

3,5,7-Trifluoroadamantane-1-carboxylic acid is a fluorinated derivative of adamantane, which has garnered attention due to its potential biological activities. This compound is characterized by its unique structure, which enhances its metabolic stability and bioavailability. The following sections detail its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

This compound (CHFO) is synthesized through various methods, including the saponification of methyl 3,5,7-trifluoroadamantane-1-carboxylate. The compound appears as a white solid with a melting point of 198-199°C . The introduction of fluorine atoms at specific positions on the adamantane structure enhances its lipophilicity while maintaining metabolic stability .

Mechanisms of Biological Activity

The biological activity of this compound is primarily linked to its interaction with the P2X7 purinoreceptor. This receptor plays a crucial role in mediating inflammatory responses and is implicated in various neuroinflammatory diseases. The compound acts as an antagonist to the P2X7 receptor, inhibiting ATP-induced pore formation and subsequent inflammatory cytokine release .

Therapeutic Applications

Research indicates that this compound may have therapeutic potential in treating neurological disorders such as Parkinson's disease and memory loss. Its ability to modulate P2X7 receptor activity suggests it could alleviate symptoms associated with neuroinflammation . Additionally, the compound has shown promise in addressing bacterial and viral infections due to its broad-spectrum activity .

Case Studies and Experimental Data

- P2X7 Receptor Inhibition : In vitro studies demonstrated that this compound effectively inhibits P2X7 receptor-mediated calcium influx in both human and mouse models. The degree of inhibition was found to correlate with the number of fluorine substitutions on the adamantane core .

- Cytokine Release : Functional assays indicated that treatment with this compound significantly reduced the secretion of pro-inflammatory cytokines such as IL-1β in THP-1 monocytic cells stimulated with ATP .

- Neuroprotective Effects : Animal models treated with the compound exhibited reduced symptoms associated with neurodegenerative conditions, suggesting a protective effect against neuronal damage .

Data Summary Table

| Parameter | Value/Description |

|---|---|

| Chemical Formula | CHFO |

| Melting Point | 198-199°C |

| Mechanism of Action | P2X7 receptor antagonist |

| Therapeutic Applications | Neurological disorders, infections |

| Key Findings | Inhibition of IL-1β release; neuroprotection |

Q & A

Basic Research Questions

Q. What are the critical safety considerations when handling 3,5,7-trifluoroadamantane-1-carboxylic acid in laboratory settings?

- Methodological Answer : Always use personal protective equipment (PPE), including lab coats, gloves, and safety goggles. Work in a fume hood to avoid inhalation exposure. In case of skin contact, rinse immediately with water for 15 minutes and seek medical attention . Fire hazards require carbon dioxide or dry chemical extinguishers; avoid water jets due to potential aerosolization of irritant fumes . Note that ecological toxicity data (e.g., biodegradability, bioaccumulation) are unavailable, necessitating stringent waste containment protocols .

Q. How can researchers verify the purity and structural integrity of this compound?

- Methodological Answer : Employ nuclear magnetic resonance (NMR) spectroscopy to confirm fluorine substitution patterns and adamantane backbone integrity, referencing trifluoroacetic acid NMR challenges for spectral interpretation . High-performance liquid chromatography (HPLC) with UV detection is recommended for purity assessment, as seen in analogous trifluoromethylated compounds (e.g., 5-(trifluoromethyl)-1-phenyl-1H-pyrazole-4-carboxylic acid, >97% purity) . Mass spectrometry (MS) can validate molecular weight (C₁₁H₁₃F₃O₂; theoretical MW: 234.2 g/mol).

Q. What synthetic strategies are suitable for introducing trifluoromethyl groups onto adamantane scaffolds?

- Methodological Answer : Fluorination typically involves electrophilic substitution or halogen exchange reactions. For regioselective trifluoromethylation, consider using CF₃I or CF₃Cu reagents under controlled conditions. Steric hindrance from the adamantane structure may necessitate elevated temperatures or catalytic systems (e.g., Pd-mediated coupling). Post-synthesis, recrystallization in polar aprotic solvents (e.g., DMF/water) can enhance purity .

Advanced Research Questions

Q. How do the electronic effects of fluorine substitution at the 3,5,7 positions influence the carboxylic acid’s reactivity in metal-organic frameworks (MOFs)?

- Methodological Answer : Perform density functional theory (DFT) calculations to map electron-withdrawing effects on the carboxylate group’s pKa and coordination behavior. Experimentally, compare adsorption capacities with non-fluorinated analogs using gas sorption analysis (e.g., CO₂ uptake at 298 K). X-ray crystallography can resolve structural distortions in MOFs caused by fluorine’s steric demands .

Q. What experimental approaches resolve contradictions in reported biological activity data for trifluorinated adamantane derivatives?

- Methodological Answer : Conduct dose-response assays across multiple cell lines (e.g., HEK293 vs. HeLa) to identify cell-type-specific effects. Use isotopic labeling (e.g., ¹⁸F or ¹³C) to track metabolic stability and bioavailability. Cross-validate results with orthogonal assays (e.g., fluorescence polarization for target binding vs. SPR for kinetics). Address batch-to-batch variability by standardizing synthetic protocols and purity thresholds (>98% by HPLC) .

Q. How can computational modeling predict the environmental fate of this compound given limited ecotoxicological data?

- Methodological Answer : Apply quantitative structure-activity relationship (QSAR) models to estimate biodegradation half-lives and soil mobility. Compare with structurally similar compounds (e.g., 3,5-difluoro-2-hydroxybenzoic acid) to infer persistence. Experimental microcosm studies using ¹⁴C-labeled compounds can quantify mineralization rates in simulated ecosystems .

Data Contradiction Analysis

Q. Discrepancies in reported melting points for fluorinated adamantane derivatives: How to troubleshoot?

- Methodological Answer : Variations may arise from polymorphic forms or impurities. Perform differential scanning calorimetry (DSC) to identify phase transitions and thermogravimetric analysis (TGA) to assess thermal stability. Recrystallize samples under controlled conditions (e.g., slow cooling in ethanol/water) and compare with literature values for analogs like 4-[5-(trifluoromethyl)pyrid-2-yl]benzoic acid (mp 287.5–293.5°C) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.